molecular formula C17H14ClNO2S B2632228 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2097857-59-3

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2632228
CAS No.: 2097857-59-3
M. Wt: 331.81
InChI Key: QDRSMQROQIXYBC-UHFFFAOYSA-N
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Description

Product Overview: 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound with the CAS Number 2097857-59-3 . It has a molecular formula of C 17 H 14 ClNO 2 S and a molecular weight of 331.82 g/mol . The compound is characterized by a benzamide core substituted with a chlorine atom at the 2-position and a complex side chain incorporating both furan and thiophene heterocycles, which are privileged structures in medicinal chemistry . Research Applications and Value: While the specific biological profile of this compound is an area of ongoing research, its molecular architecture provides significant investigative value. Compounds featuring benzamide, furan, and thiophene motifs are frequently explored in drug discovery for their potential to interact with a variety of biological targets . In particular, similar structural frameworks have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, where the hydrophobic elements are designed to explore novel interactions within the NNRTI binding pocket . The presence of the chlorine atom can influence the compound's electronic properties and binding affinity, while the furan and thiophene rings contribute to its overall hydrophobicity and potential for π-stacking interactions with aromatic residues in enzyme pockets . Researchers may utilize this chemical as a key building block or intermediate in synthetic chemistry or as a pharmacological probe in biochemical assays to study enzyme inhibition and structure-activity relationships (SAR) . Usage Note: This product is intended for research purposes in a laboratory setting and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c18-14-6-2-1-5-12(14)17(20)19-11-13(15-7-3-9-21-15)16-8-4-10-22-16/h1-10,13H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRSMQROQIXYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the side chain: The side chain containing the furan and thiophene rings can be synthesized through a series of reactions including halogenation, Grignard reactions, and cyclization.

    Coupling with benzamide: The synthesized side chain is then coupled with a benzamide derivative through a nucleophilic substitution reaction, where the chloro group on the benzamide reacts with the side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro group or to modify the side chain.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives or modified side chains.

    Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and thiophene rings can facilitate binding to these targets through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their features:

Compound Name Core Structure Key Substituents Biological Target/Activity Reference Evidence
2-Chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide Benzamide 2-Cl; ethyl with furan-2-yl and thiophen-2-yl Not explicitly stated (hypothesized for kinase or protease inhibition) N/A
BAY-460 () Benzamide 2-Cl; 5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)furan-2-yl]; 4-cyanophenyl ATAD2 inhibitor (anticancer)
ZVT () Benzamide 2-Cl; triazole-ethyl; 4-fluorophenoxy Mycobacterium tuberculosis (Mtb) enzyme targets
Nitazoxanide () Benzamide 5-nitrothiazole; acetyloxy Antiparasitic, antiviral
N-(2-(Thiophen-2-yl)ethyl)benzamide () Benzamide Thiophen-2-yl-ethyl (no furan or chloro) Synthetic intermediate (no bioactivity data)
Key Observations:
  • Chlorine Position : The 2-chloro substituent (common in ZVT and BAY-460) enhances electrophilicity and may improve target binding compared to 4-chloro analogs ().
  • Heterocyclic Moieties: Furan vs. Thiophene: Furan’s oxygen atom may engage in hydrogen bonding, while thiophene’s sulfur enhances lipophilicity and membrane permeability. The dual substitution in the target compound could balance both properties.
  • Side Chain Flexibility: The ethyl linker in the target compound allows conformational adaptability, contrasting with rigid triazole or cyanophenyl groups in BAY-460 and ZVT.

Biological Activity

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound featuring a benzamide core with a chloro substituent and a side chain that includes both furan and thiophene rings. This unique structural configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C17H16ClNO2SC_{17}H_{16}ClNO_2S, with a molecular weight of approximately 335.83 g/mol. The presence of the furan and thiophene moieties contributes to its chemical reactivity and biological properties.

Property Value
Molecular FormulaC₁₇H₁₆ClN O₂ S
Molecular Weight335.83 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the side chain : The side chain containing furan and thiophene is synthesized through halogenation, Grignard reactions, and cyclization.
  • Coupling with benzamide : The synthesized side chain is coupled with a benzamide derivative via nucleophilic substitution, where the chloro group on the benzamide reacts with the side chain.

Biological Activity

The biological activity of this compound has not been extensively documented in scientific literature, but its structural components suggest several potential activities:

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene rings often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable activities .

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The furan and thiophene moieties can participate in π-π interactions and hydrogen bonding, which may influence the binding affinity to these targets .

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amide Bond Formation : React 2-chlorobenzoyl chloride with a primary amine precursor (e.g., 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine) in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts.

Purification : Use column chromatography (e.g., hexane:EtOAc gradient) to isolate the product. For example, a 50% yield was reported for a structurally similar compound using this method .

Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to ensure absence of unreacted starting materials.

Q. Table 1: Key Synthetic Parameters from Analogous Compounds

StepConditionsYieldReference
Amide CouplingDCM, Et₃N, 0°C to RT, 12h50-65%
PurificationColumn chromatography (hexane:EtOAc)50%

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

  • FT-IR : Identify functional groups (e.g., amide C=O stretch ~1650–1689 cm⁻¹, aromatic C-H stretches ~3000–3100 cm⁻¹) .
  • NMR : Use ¹H NMR to confirm substituent integration (e.g., furan/thiophene protons at δ 6.5–7.5 ppm) and ¹³C NMR for carbonyl (δ ~165–170 ppm) .
  • X-ray Crystallography : Employ SHELX programs for structure refinement. For example, SHELXL is widely used for small-molecule crystallography, requiring high-quality diffraction data (resolution ≤ 1.0 Å) .

Q. Table 2: Representative Spectroscopic Data

TechniqueKey Peaks/ParametersReference
FT-IR1657 cm⁻¹ (C=O), 3025 cm⁻¹ (C-H)
¹H NMRδ 7.2–7.8 ppm (aromatic protons)

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace thiophene with pyridine, vary chloro position) .

Bioassays : Test analogs in vitro (e.g., cytotoxicity assays against cancer cell lines, enzyme inhibition). For example, similar benzamides showed antitumor activity via kinase inhibition .

Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate structural features with activity.

Q. Table 3: SAR Trends in Analogous Compounds

Substituent ModificationObserved Bioactivity ChangeReference
Thiophene → PyridineReduced cytotoxicity
Chloro at ortho vs. para positionEnhanced enzyme inhibition

Q. What computational strategies are effective for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into target proteins (e.g., kinases). Optimize parameters for flexible side chains and solvation effects.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. For agrochemical targets (e.g., acetolactate synthase), validate with free-energy calculations (MM-PBSA) .

Q. How should conflicting bioactivity data (e.g., antitumor vs. agrochemical activity) be resolved?

Methodological Answer:

  • Assay Reproducibility : Replicate experiments in multiple cell lines (e.g., HCT-116, MCF-7) or enzyme systems .
  • Target Specificity : Perform selectivity profiling (e.g., kinase panel screening) to identify primary targets.
  • Meta-Analysis : Compare data across studies using tools like RevMan, focusing on dose-response consistency and assay conditions .

Q. What are the dominant degradation pathways under environmental or physiological conditions?

Methodological Answer:

  • Hydrolysis : Incubate in buffered solutions (pH 2–12) at 37°C; monitor via LC-MS for amide bond cleavage.
  • Oxidation/Reduction : Use H₂O₂ or NaBH₄ to identify reactive sites (e.g., furan ring oxidation to diketones) .

Q. Table 4: Stability Assessment Parameters

ConditionDegradation PathwayMajor ProductsReference
pH 10, 50°C, 24hHydrolysis2-Chlorobenzoic acid
UV light, 48hPhotooxidationSulfoxide derivatives

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

  • Disorder Handling : For flexible thiophene/furan groups, use PART and ISOR commands in SHELXL to model disorder .
  • Twinned Data : Apply twin refinement (TWIN/BASF commands) if crystal twinning is detected (R-factor > 5% difference between hkl and -h-k-l) .

Q. Table 5: SHELX Refinement Parameters

ParameterValue/CommandOutcomeReference
Twin LawTWIN -1 0 0 0 -1 0Reduced R-factor
Disorder ResolutionPART 0.5Improved electron density

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